2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)acetonitrile
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Overview
Description
2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic organic compound featuring a pyrazole ring substituted with a hydroxymethyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated nitriles, followed by hydroxymethylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under varying conditions of temperature and solvent.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-1H-pyrazol-1-yl)acetonitrile
- 2-(4-Ethyl-1H-pyrazol-1-yl)acetonitrile
- 2-(4-Phenyl-1H-pyrazol-1-yl)acetonitrile
Uniqueness
2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of the hydroxymethyl group, which enhances its ability to form hydrogen bonds and increases its solubility in aqueous environments. This makes it a versatile compound for various applications compared to its analogs .
Properties
Molecular Formula |
C6H7N3O |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)pyrazol-1-yl]acetonitrile |
InChI |
InChI=1S/C6H7N3O/c7-1-2-9-4-6(5-10)3-8-9/h3-4,10H,2,5H2 |
InChI Key |
ZQCYUUJVSHFQMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC#N)CO |
Origin of Product |
United States |
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